![molecular formula C14H15N3 B2395336 1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole CAS No. 1090805-31-4](/img/structure/B2395336.png)
1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole, also known as DIMP, is a synthetic compound that has gained significant attention in scientific research. DIMP is a heterocyclic compound that contains a pyrimidine ring and an indole ring. It has been found to have various biochemical and physiological effects and has been studied extensively for its potential applications in different fields.
Scientific Research Applications
Synthesis and Classification
Indole synthesis has been a major area of research due to the biological and pharmacological significance of indole alkaloids. A comprehensive review on indole synthesis offers a classification framework for all known methods, highlighting the importance of indole derivatives in organic chemistry (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, demonstrate protective effects on chronic liver injuries, showcasing their therapeutic potential in addressing viral hepatitis, hepatic steatosis, and other liver conditions (Wang et al., 2016).
Anticancer Activity
The antiproliferative effects of indole alkaloids, synthetic dimers, and hybrids on various cancers have been documented, underscoring the value of indole scaffolds in developing novel anticancer agents (Song et al., 2020).
Antiviral Agents
Indole derivatives have emerged as significant antiviral agents, with several indole-containing drugs being top sellers due to their unique ability to mimic the structure of peptides and bind reversibly to enzymes, offering various modes of action against viruses (Zhang et al., 2014).
Umpolung and Functionalization
Recent advances in the C2-functionalization of indole via umpolung have opened new avenues for synthesizing difficult-to-obtain indole derivatives, crucial for both synthetic and pharmaceutical chemistry (Deka et al., 2020).
HIV Type 1 Inhibitors
Indolylarylsulfones have been highlighted as a potent class of HIV type 1 non-nucleoside reverse transcriptase inhibitors, presenting a promising avenue for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Intestinal and Liver Diseases
The role of gut-bacteria-derived indole and its derivatives in maintaining intestinal homeostasis and impacting liver metabolism and immune response illustrates the therapeutic prospects of these compounds in treating intestinal and liver diseases (Li et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as ambrisentan , are known to target endothelin receptors, specifically the type A endothelin receptor . These receptors play a crucial role in vasoconstriction and the proliferation of smooth muscle cells .
Mode of Action
Based on the structural similarity to ambrisentan , it can be hypothesized that it may act as an antagonist at its target receptor, preventing the binding of endogenous ligands and thus inhibiting the downstream effects of receptor activation .
Biochemical Pathways
If it indeed targets endothelin receptors like ambrisentan , it would affect the endothelin signaling pathway. This pathway plays a key role in various physiological processes, including vasoconstriction, cell proliferation, and fibrosis .
Result of Action
If it acts similarly to ambrisentan , it may result in vasodilation and a reduction in cell proliferation, which could potentially be beneficial in conditions such as pulmonary arterial hypertension .
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-11(2)16-14(15-10)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAOMMSEBGAKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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